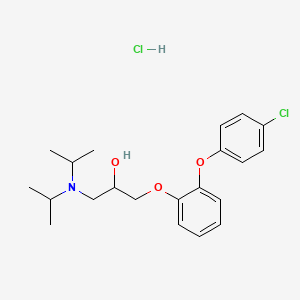
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy groups and a diisopropylamino group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-chloro-3-(4-chlorophenoxy)-2-propanol . This intermediate is then reacted with diisopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol
- 1,3-bis(4-chlorophenoxy)-2-propanol
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
Uniqueness
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
26321-25-5 |
|---|---|
分子式 |
C21H29Cl2NO3 |
分子量 |
414.4 g/mol |
IUPAC名 |
1-[2-(4-chlorophenoxy)phenoxy]-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H28ClNO3.ClH/c1-15(2)23(16(3)4)13-18(24)14-25-20-7-5-6-8-21(20)26-19-11-9-17(22)10-12-19;/h5-12,15-16,18,24H,13-14H2,1-4H3;1H |
InChIキー |
CIIJCPXBUMSMMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC(COC1=CC=CC=C1OC2=CC=C(C=C2)Cl)O)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



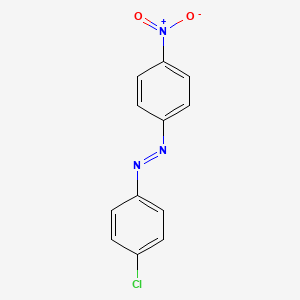
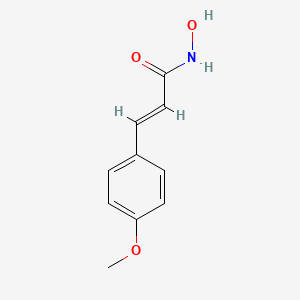
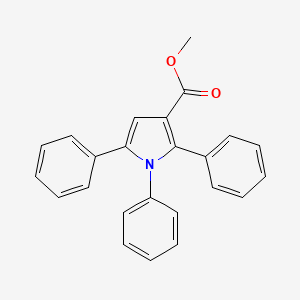
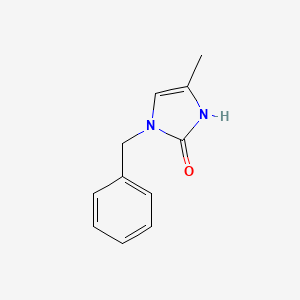
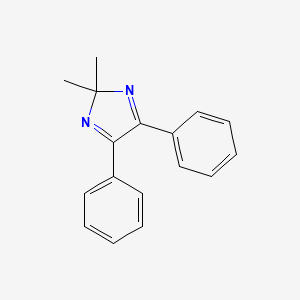
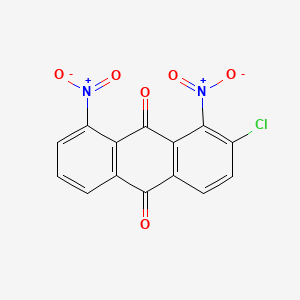
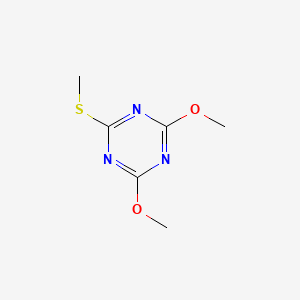

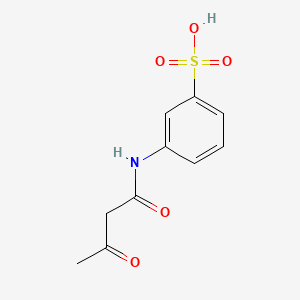
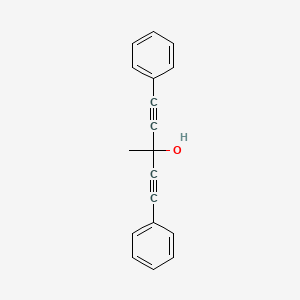
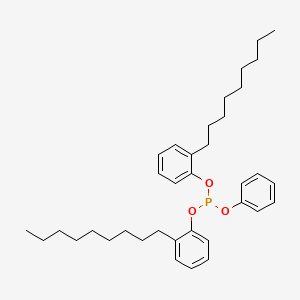
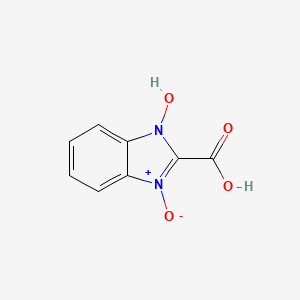
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
